molecular formula C15H21NO2 B14961159 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine

1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine

Cat. No.: B14961159
M. Wt: 247.33 g/mol
InChI Key: YXADNHMHAQGLNJ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 4-methoxybenzoyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine typically involves the reaction of 4-methoxybenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzoyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a piperidine ring.

    4-Methoxybenzoyl chloride: Precursor in the synthesis of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine.

    3,5-Dimethylpiperidine: Core structure without the methoxybenzoyl group.

Uniqueness

This compound is unique due to the presence of both the methoxybenzoyl group and the dimethyl-substituted piperidine ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H21NO2/c1-11-8-12(2)10-16(9-11)15(17)13-4-6-14(18-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3

InChI Key

YXADNHMHAQGLNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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